Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate: is a complex organic compound that features a benzyl group, a chlorosulfonyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then reacted with 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: Its indole moiety is a common structural feature in many biologically active compounds, making it a valuable scaffold for drug design .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it suitable for various functionalization reactions, leading to the creation of novel compounds with unique properties .
Mechanism of Action
The mechanism of action of Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis for sulfonylation and carbamoylation reactions.
Benzyl chloroformate: Used for the protection of amine groups in peptide synthesis.
Uniqueness: Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl group, a chlorosulfonyl group, and an indole moiety. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.
Biological Activity
Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group , a chlorosulfonyl functional group , and a dihydroindole framework . Its molecular formula is C16H14ClNO4S with a molecular weight of approximately 351.8 g/mol. The chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The chlorosulfonyl group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives with enhanced biological properties.
- Inhibition of Enzymatic Activity : Similar indole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2) .
- Induction of Apoptosis : Research indicates that compounds with indole structures can induce apoptosis in cancer cells through modulation of apoptotic markers like caspases and Bcl-2 family proteins .
Anticancer Potential
This compound has been studied for its anticancer potential:
- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values ranging from 0.95μM to 1.50μM against cancer cell lines such as MCF-7 and LOX-IMVI .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 0.96 |
This compound | LOX-IMVI | 1.12 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against various pathogens, including Mycobacterium tuberculosis (Mtb). Studies on related compounds indicate that they can significantly reduce bacterial load in infected models .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and related compounds:
- Antiproliferative Activity : A study demonstrated that indole derivatives could effectively inhibit the growth of cancer cells by targeting specific kinases involved in cell cycle regulation .
- Apoptosis Induction : Research indicated that certain derivatives led to increased apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
- In Vivo Studies : In vivo evaluations showed that compounds similar to this compound could significantly reduce tumor size in mouse models when administered orally .
Properties
Molecular Formula |
C16H14ClNO4S |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
benzyl 5-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)14-6-7-15-13(10-14)8-9-18(15)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI Key |
HNIUEVQIFWWTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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